molecular formula C15H12Cl2FN3O2S B2493181 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide CAS No. 894501-29-2

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide

Cat. No.: B2493181
CAS No.: 894501-29-2
M. Wt: 388.24
InChI Key: NOXMVORJXIXJFX-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenoxy group, a dichlorophenyl group, and a thiosemicarbazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of 4-Fluorophenoxyacetic Acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation: The 4-fluorophenoxyacetic acid is then acylated with thiosemicarbazide to form the intermediate 1-(2-(4-Fluorophenoxy)acetyl)thiosemicarbazide.

    Substitution Reaction: The final step involves the reaction of the intermediate with 2,3-dichlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with inflammatory pathways can contribute to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Chlorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide
  • 1-(2-(4-Bromophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide
  • 1-(2-(4-Methylphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide

Uniqueness

1-(2-(4-Fluorophenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is unique due to the presence of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FN3O2S/c16-11-2-1-3-12(14(11)17)19-15(24)21-20-13(22)8-23-10-6-4-9(18)5-7-10/h1-7H,8H2,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXMVORJXIXJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NNC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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